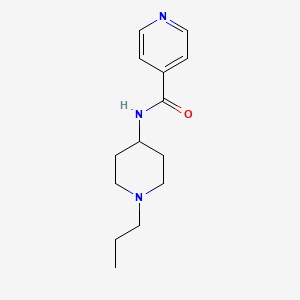

N-(1-丙基-4-哌啶基)异烟酰胺

描述

“N-(1-propyl-4-piperidinyl)isonicotinamide” is a derivative of isonicotinamide . Isonicotinamide is the amide form of isonicotinic acid and is an isomer of nicotinamide . It is soluble in water, ethanol, DMSO, methanol, chloroform, and dioxane .

Synthesis Analysis

The synthesis of “N-(1-propyl-4-piperidinyl)isonicotinamide” involves the replacement of the phenethyl chain of fentanyl with different functional groups, such as alkyl . The compound is a colorless crystalline solid with a yield of 61% .Molecular Structure Analysis

The molecular formula of “N-(1-propyl-4-piperidinyl)isonicotinamide” is C17H26N2O . The compound’s structure includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms .Chemical Reactions Analysis

Piperidines, including “N-(1-propyl-4-piperidinyl)isonicotinamide”, play a significant role in the pharmaceutical industry. They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

“N-(1-propyl-4-piperidinyl)isonicotinamide” is a colorless crystalline solid . It has a melting point of 89-90°C . The compound is likely soluble in various solvents, similar to its isonicotinamide base .科学研究应用

Poly (ADP-ribose) Polymerase (PARP) Inhibition

- Compound Activity : N-(1-propylpiperidin-4-yl)pyridine-4-carboxamide has been identified as a potent PARP-1 inhibitor. It displays strong inhibition against the PARP-1 enzyme with an IC50 of 8.6±0.6 nM .

Predictive Two-Dimensional QSAR Models

- Research : A study investigated the structural requirements of substituted 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives for PARP inhibition. Predictive 2D QSAR models were developed to guide rational synthesis of novel PARP inhibitors .

Supramolecular Assemblies and Molecular Switches

未来方向

Piperidines are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-(1-propyl-4-piperidinyl)isonicotinamide”, is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

作用机制

Target of Action

The primary target of N-(1-propylpiperidin-4-yl)pyridine-4-carboxamide is Poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is an abundant nuclear enzyme that plays a crucial role in DNA repair and genomic stability .

Mode of Action

N-(1-propylpiperidin-4-yl)pyridine-4-carboxamide acts as a potent inhibitor of PARP-1 . It binds to the enzyme and inhibits its activity, thereby preventing the repair of damaged DNA in cancer cells . This leads to the accumulation of DNA damage, which can result in cell death .

Result of Action

The inhibition of PARP-1 by N-(1-propylpiperidin-4-yl)pyridine-4-carboxamide leads to the accumulation of DNA damage in cells . This can result in cell death, particularly in cancer cells that have defects in other DNA repair pathways . This makes it a potential therapeutic agent for the treatment of cancer .

属性

IUPAC Name |

N-(1-propylpiperidin-4-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-2-9-17-10-5-13(6-11-17)16-14(18)12-3-7-15-8-4-12/h3-4,7-8,13H,2,5-6,9-11H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSKTRGPHVCKNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[9-(3-methylbutyl)-9H-carbazol-3-yl]ethanone](/img/structure/B4578509.png)

![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4578512.png)

![methyl {3-(4-ethoxyphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4578518.png)

![2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B4578524.png)

![3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4578546.png)

![3-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4578561.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4578566.png)

![5-[2-(2-furyl)-4-quinolinyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4578576.png)

![3-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4578583.png)